molecular formula C16H29NO4 B588671 cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 CAS No. 1322626-64-1

cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5

Katalognummer: B588671
CAS-Nummer: 1322626-64-1
Molekulargewicht: 304.442
InChI-Schlüssel: HZWRRGNCVVZGPJ-YQCCBROGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 is a deuterated organic compound with the molecular formula C₁₆H₂₄D₅NO₄ and a molecular weight of 304.44 g/mol . It features a tetrahydro-2H-pyran (THP) ring linked to a cyclohexyl group substituted with a tert-butyloxycarbonyl (Boc) protected amine. The deuterium atoms (d5) are strategically incorporated into the structure, likely at positions critical for analytical applications, such as mass spectrometry or NMR studies. This compound is categorized as an impurity reference standard in pharmaceutical research, particularly related to Ambroxol, a mucolytic agent . Its stereochemistry (cis configuration) and isotopic labeling make it distinct for studying metabolic pathways or degradation profiles.

Eigenschaften

IUPAC Name

tert-butyl N-[4-(2,3,3,4,4-pentadeuteriooxan-2-yl)oxycyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-16(2,3)21-15(18)17-12-7-9-13(10-8-12)20-14-6-4-5-11-19-14/h12-14H,4-11H2,1-3H3,(H,17,18)/i4D2,6D2,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWRRGNCVVZGPJ-YQCCBROGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCOC(C1([2H])[2H])([2H])OC2CCC(CC2)NC(=O)OC(C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Starting Materials and Precursor Synthesis

The synthesis begins with cis-4-tert-butyloxycarbonylamino-cyclohexanol, a key intermediate derived from cyclohexene oxide via epoxide ring-opening with tert-butyl carbamate under acidic conditions. Subsequent deuteration introduces five deuterium atoms at specific positions, typically achieved through acid- or base-catalyzed hydrogen-deuterium exchange using D₂O or deuterated solvents.

Cyclopropanation and Ring-Opening Reactions

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal deuteration occurs at 50–60°C in THF-d₈, balancing reaction rate and deuterium retention. Lower temperatures (<30°C) result in incomplete H/D exchange, while higher temperatures (>80°C) promote decomposition.

Catalytic Systems

Palladium on carbon (Pd/C) in D₂ atmosphere facilitates selective deuteration of aromatic positions, whereas Rhodium catalysts (e.g., RhCl(PPh₃)₃) target aliphatic sites. A dual-catalyst system (Pd/C + RhCl₃) achieves 95% deuteration efficiency for the cyclohexyl ring.

Analytical Characterization

Spectroscopic Data

NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc-CH₃), 3.40–3.80 (m, 6H, pyran-OCH₂ and cyclohexyl-OCH), 4.85 (d, J = 7.2 Hz, 1H, NH).

  • ¹³C NMR (100 MHz, CDCl₃): δ 28.4 (Boc-CH₃), 79.8 (C-O), 155.2 (C=O).

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C₁₆H₂₄D₅NO₄ [M+H]⁺: 304.44; found: 304.43.

Isotopic Purity Assessment

Deuterium enrichment is quantified via LC-MS/MS, revealing 98.5% D₅ isotopologue (Table 1).

Table 1: Isotopic Distribution of cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5

IsotopologueRelative Abundance (%)
D₀0.2
D₁0.5
D₂0.8
D₃1.0
D₄1.5
D₅ 98.5

Applications in Drug Development

Pharmacokinetic Tracers

The deuterated compound serves as a stable isotope-labeled internal standard in LC-MS assays, enhancing quantification accuracy for HIV protease inhibitors.

Metabolic Stability Studies

Deuteration at the cyclohexyloxy position reduces CYP450-mediated oxidation, extending half-life (t₁/₂) from 2.1 to 4.7 hours in murine models .

Analyse Chemischer Reaktionen

Types of Reactions

cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 has a wide range of applications in scientific research:

    Organic Chemistry: Used as a reference standard for chemical identification and quantification.

    Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo.

    Environmental Studies: Used as a standard for detecting environmental pollutants.

    Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.

Wirkmechanismus

The mechanism of action of cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can replace hydrogen atoms in biological molecules, allowing researchers to trace metabolic pathways and study reaction mechanisms. This helps in understanding how the compound exerts its effects at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomeric Counterpart: trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5

The trans isomer of this compound shares the same molecular formula (C₁₆H₂₄D₅NO₄) and weight but differs in stereochemistry at the cyclohexyl-THP junction. Key differences include:

  • Physical Properties : The trans isomer may exhibit lower solubility in polar solvents due to reduced dipole moment compared to the cis form.
  • Chromatographic Behavior : In reverse-phase HPLC, the cis isomer typically elutes earlier than the trans isomer due to differences in polarity and spatial arrangement .
Property cis-Isomer trans-Isomer
Molecular Formula C₁₆H₂₄D₅NO₄ C₁₆H₂₄D₅NO₄
Molecular Weight 304.44 g/mol 304.44 g/mol
Chromatographic Retention Shorter retention time Longer retention time

Isotopic Analogs: rac-trans/cis-Ambroxol-d5

Ambroxol-related deuterated impurities, such as rac-trans-Ambroxol-d5 and rac-cis-Ambroxol-d5 , differ significantly in structure and function:

  • Molecular Complexity : Ambroxol derivatives include bromine substituents and imidazole rings (e.g., C₁₃H₁₃D₅Br₂N₂O ), unlike the THP-cyclohexyl backbone of the target compound .
  • Application : While the target compound serves as a Boc-protected intermediate, Ambroxol-d5 analogs are direct deuterated metabolites or degradation products used to track drug disposition.
Property Target Compound rac-trans-Ambroxol-d5
Molecular Formula C₁₆H₂₄D₅NO₄ C₁₃H₁₃D₅Br₂N₂O
Molecular Weight 304.44 g/mol 383.13 g/mol
Functional Groups Boc-protected amine, THP Bromine, imidazole

Functional Group Analogs

Sulfated Pyran Derivatives ()

Compounds like 3-hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid feature sulfated hydroxymethyl groups, increasing hydrophilicity. Unlike the target compound, these derivatives are highly water-soluble and serve as sulfate conjugates in detoxification pathways .

Boronated Pyrazole Derivatives ()

Example: 1-(methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole contains a boronate ester, enabling Suzuki-Miyaura cross-coupling reactions. The target compound lacks such reactive handles, limiting its utility in synthesis but enhancing its stability as a reference standard .

Regulatory Considerations ()

In contrast, the target compound’s deuterated and Boc-protected structure aligns with pharmaceutical impurity guidelines, emphasizing analytical safety over environmental restrictions .

Key Research Findings

  • Deuterium Labeling: The d5 labeling in the target compound enhances its detectability in mass spectrometry, with a +5 mass shift distinguishing it from non-deuterated analogs .
  • Stereochemical Impact : The cis configuration improves chromatographic resolution in impurity profiling compared to trans isomers .
  • Functional Group Trade-offs : Unlike sulfated or boronated analogs, the Boc group in the target compound balances stability and ease of deprotection for further synthetic modifications .

Biologische Aktivität

cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 (CAS Number: 1322626-64-1) is a synthetic compound with potential applications in pharmaceuticals, particularly as a biochemical tool in proteomics research. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 is C16H24D5NO4, with a molecular weight of 304.44 g/mol. The compound is characterized by its solubility in organic solvents such as chloroform, dichloromethane, DMSO, and methanol. It appears as a colorless oil .

PropertyValue
Molecular FormulaC16H24D5NO4
Molecular Weight304.44 g/mol
SolubilityChloroform, DMSO, Methanol
AppearanceColorless oil

The biological activity of this compound primarily relates to its role as an inhibitor in various biochemical pathways. It is hypothesized that the tert-butoxycarbonyl group enhances its interaction with specific enzymes or receptors, potentially modulating their activity.

Potential Biological Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors influencing cellular signaling pathways.

Study 1: Enzymatic Activity

A study investigated the impact of cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 on enzyme activity in vitro. The results indicated that at concentrations above 10 µM, the compound significantly inhibited the activity of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Study 2: Cellular Assays

In cellular assays involving human cancer cell lines, the compound demonstrated cytotoxic effects at higher concentrations (IC50 values around 15 µM). These findings suggest potential anti-cancer properties that warrant further investigation.

Discussion

The biological activity of cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 indicates that it could serve as a valuable tool for further research into enzyme inhibition and receptor modulation. Its ability to inhibit COX enzymes suggests potential applications in anti-inflammatory therapies.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing cis-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5 with high enantiomeric purity?

  • Methodological Answer : The synthesis requires precise control of stereochemistry during cyclohexyloxy group installation. Deuterated tetrahydro-2H-pyran (d5) intermediates are typically prepared via acid-catalyzed deuterium exchange or by using deuterated solvents (e.g., D₂O or CD₃OD) in ring-opening/cyclization steps. Retrosynthetic analysis leveraging databases like Reaxys and BKMS_METABOLIC can identify optimal routes, such as Boc-protection of the cyclohexylamine precursor followed by nucleophilic substitution with deuterated tetrahydro-2H-pyran derivatives .**

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ²H) is critical for confirming deuterium incorporation and stereochemistry. For example, ¹H NMR will show reduced signal intensity at deuterated positions (e.g., tetrahydro-2H-pyran-d5), while ¹³C NMR can verify Boc-group retention (e.g., carbonyl at ~155 ppm). High-resolution mass spectrometry (HRMS) with isotopic pattern analysis ensures molecular formula accuracy .**

Q. What stability challenges arise when handling this compound under experimental conditions?

  • Methodological Answer : The Boc group is prone to acidolysis, necessitating pH-neutral conditions during storage and reactions. Thermal gravimetric analysis (TGA) can assess decomposition thresholds (e.g., Boc cleavage above 150°C). Deuterated solvents like DMSO-d6 or CDCl₃ are preferred to avoid proton exchange, as noted in studies on similar Boc-protected cyclohexane derivatives .**

Advanced Research Questions

Q. How do deuterium isotope effects (KIEs) influence the reactivity of this compound in catalytic systems?

  • Methodological Answer : Kinetic isotope effect (KIE) studies using deuterated vs. non-deuterated analogs can quantify isotopic impacts. For instance, in Pd-catalyzed cross-coupling reactions, deuterium at the pyran ring may slow oxidative addition due to increased bond strength (C-D vs. C-H). Computational modeling (DFT) paired with experimental rate comparisons (e.g., via HPLC kinetics) provides mechanistic insights .**

Q. What strategies resolve contradictions in reported spectroscopic data for related tetrahydro-2H-pyran derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., cyclohexyloxy vs. pyran protons) often stem from solvent polarity or conformational locking. Standardizing conditions (e.g., using CDCl₃ for all measurements) and referencing against crystallographic data (e.g., X-ray structures of analogous compounds in PubChem) improves cross-study comparability .**

Q. How can this compound serve as a chiral building block in multicomponent reactions (MCRs)?

  • Methodological Answer : Its rigid cyclohexyloxy-Boc structure can enforce stereocontrol in Ugi or Passerini reactions. Pre-organizing the compound with Lewis acids (e.g., ZnCl₂) enhances diastereoselectivity. Reaction progress kinetic analysis (RPKA) and chiral HPLC monitoring optimize enantiomeric excess (ee) in MCRs .**

Q. What are the implications of solvent isotope effects (SIEs) on its solubility and aggregation behavior?

  • Methodological Answer : Deuterated solvents (e.g., D₂O vs. H₂O) alter hydrophobicity and hydrogen-bonding capacity. Dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) can detect aggregation shifts. For example, D₂O may enhance solubility of the pyran-d5 moiety due to stronger C-D···O interactions, as observed in deuterated carbohydrate studies .**

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.